molecular formula C11H15NOS B2647961 N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE CAS No. 1153504-68-7

N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE

Cat. No.: B2647961
CAS No.: 1153504-68-7
M. Wt: 209.31
InChI Key: WDXZPTUTTABFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE is an organic compound characterized by the presence of an acrylamide group attached to a thienyl-substituted propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE typically involves the reaction of 2-methyl-1-(2-thienyl)propan-1-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thienyl group may also contribute to the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other acrylamide derivatives. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-(2-methyl-1-thiophen-2-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-4-10(13)12-11(8(2)3)9-6-5-7-14-9/h4-8,11H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXZPTUTTABFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.